molecular formula C11H20NO4- B14335073 2-(Hexylamino)-4-methoxy-4-oxobutanoate CAS No. 100050-55-3

2-(Hexylamino)-4-methoxy-4-oxobutanoate

Cat. No.: B14335073
CAS No.: 100050-55-3
M. Wt: 230.28 g/mol
InChI Key: HYWOTEAZBCZSQO-UHFFFAOYSA-M
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Description

2-(Hexylamino)-4-methoxy-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexylamino group, a methoxy group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylamino)-4-methoxy-4-oxobutanoate typically involves the reaction of hexylamine with 4-methoxy-4-oxobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylamino)-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters with various functional groups.

Scientific Research Applications

2-(Hexylamino)-4-methoxy-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hexylamino)-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexylamino)-4-methoxy-4-oxopentanoate
  • 2-(Hexylamino)-4-methoxy-4-oxohexanoate
  • 2-(Hexylamino)-4-methoxy-4-oxoheptanoate

Uniqueness

2-(Hexylamino)-4-methoxy-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

100050-55-3

Molecular Formula

C11H20NO4-

Molecular Weight

230.28 g/mol

IUPAC Name

2-(hexylamino)-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C11H21NO4/c1-3-4-5-6-7-12-9(11(14)15)8-10(13)16-2/h9,12H,3-8H2,1-2H3,(H,14,15)/p-1

InChI Key

HYWOTEAZBCZSQO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCNC(CC(=O)OC)C(=O)[O-]

Origin of Product

United States

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